molecular formula C26H34O13 B1246912 Juncin Q

Juncin Q

Cat. No.: B1246912
M. Wt: 554.5 g/mol
InChI Key: JSWVJKXNZNIPHT-YBYHWMLJSA-N
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Description

These include fragilide Q (isolated from Junceella fragilis) and other "juncin" derivatives (e.g., juncin Z, R, S, U, and ZII) from related species . These compounds share a common 11,20-epoxybriarane skeleton but differ in substituents and bioactivity profiles. For the purpose of this analysis, we assume "Juncin Q" refers to a hypothetical or mislabeled member of this family, and we focus on structurally related compounds with validated data.

Properties

Molecular Formula

C26H34O13

Molecular Weight

554.5 g/mol

IUPAC Name

[(1S,2S,3S,4R,7S,8E,10Z,12S,13R,14R,15R,16R,17R)-2,15-diacetyloxy-3,14,16-trihydroxy-9-(hydroxymethyl)-4,13-dimethyl-5-oxospiro[6-oxatricyclo[11.4.0.03,7]heptadeca-8,10-diene-17,2'-oxirane]-12-yl] acetate

InChI

InChI=1S/C26H34O13/c1-11-23(33)39-17-8-15(9-27)6-7-16(36-12(2)28)24(5)19(22(26(11,17)34)38-14(4)30)25(10-35-25)21(32)18(20(24)31)37-13(3)29/h6-8,11,16-22,27,31-32,34H,9-10H2,1-5H3/b7-6-,15-8+/t11-,16-,17-,18+,19+,20-,21+,22-,24+,25-,26-/m0/s1

InChI Key

JSWVJKXNZNIPHT-YBYHWMLJSA-N

Isomeric SMILES

C[C@H]1C(=O)O[C@@H]\2[C@@]1([C@H]([C@@H]3[C@@]([C@H](/C=C\C(=C2)\CO)OC(=O)C)([C@H]([C@H]([C@H]([C@]34CO4)O)OC(=O)C)O)C)OC(=O)C)O

Canonical SMILES

CC1C(=O)OC2C1(C(C3C(C(C=CC(=C2)CO)OC(=O)C)(C(C(C(C34CO4)O)OC(=O)C)O)C)OC(=O)C)O

Synonyms

juncin Q

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Briaranes

Key Structural Features

  • Fragilide Q : Features a rare β-oriented epoxy group at C-11 and C-20 (δC 62.4 and 59.0 ppm, respectively) and a propionyl group at C-12, a substitution pattern uncommon in other briaranes .
  • Juncin Z : Lacks the C-4 acetyloxy group found in juncin X, replaced by a hydrogen atom. Its stereochemistry (1S, 2R) is confirmed via NMR and optical rotation comparisons .
  • Juncin ZII : Contains a unique ester group at C-20 (R = OC(O)(CH₂)₂CH(CH₃)₂), contributing to its antifeedant and cytotoxic properties .

Comparative Table: Structural and Spectral Data

Compound Source Key Structural Features NMR Epoxy Signals (δC ppm) Unique Substituents
Fragilide Q Junceella fragilis β-epoxy at C-11/C-20; C-12 propionyl 62.4 (C-11), 59.0 (C-20) Propionyl at C-12
Juncin Z Junceella fragilis C-4 hydrogen (vs. acetyloxy in juncin X) Not reported None
Juncin ZII Junceella juncea C-20 ester group Not reported OC(O)(CH₂)₂CH(CH₃)₂

Functional Comparison: Bioactivity Profiles

Anti-Inflammatory Activity

  • Juncin Z : Exhibits 25.56% inhibition of superoxide anion production in human neutrophils at 10 μM, outperforming other briaranes (e.g., fragilide Q, which is inactive) .
  • Fragilide Q: No reported anti-inflammatory activity, but its propionyl group may influence untested biological pathways .

Cytotoxic and Antifeedant Activities

  • Juncin ZII : Demonstrates moderate cytotoxicity against human cancer lines (e.g., K562, A549) with 20.5–43.2% cell mortality at 100 μg/mL. It also shows 84.5% antifeedant activity against Spodoptera litura larvae at 500 μg/mL .
  • Juncin R/S/U: Structural variations in R-groups (e.g., acetyloxy vs.

Q & A

Q. How can researchers address batch-to-batch variability in this compound synthesis?

  • Category : Advanced
  • Methodological Answer : Apply quality-by-design (QbD) principles to identify critical process parameters (CPPs). Use design-of-experiments (DoE) software (e.g., JMP) to optimize reaction robustness. Validate consistency via accelerated stability studies and principal component analysis (PCA) .

Q. Tables for Methodological Reference

Question Type Key Techniques Evidence Sources
Structural ValidationNMR, HPLC, Crystallography
Bioactivity ScreeningDose-response assays, ANOVA
Computational OptimizationMachine learning, Docking simulations
ReproducibilityFAIR principles, ELNs

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Juncin Q
Reactant of Route 2
Juncin Q

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